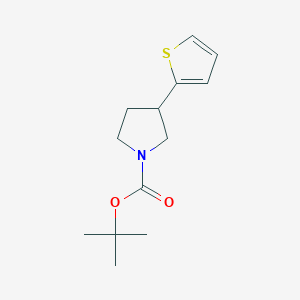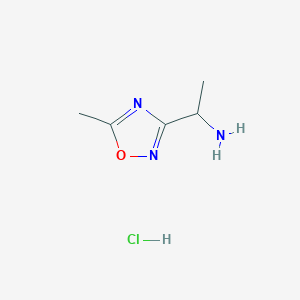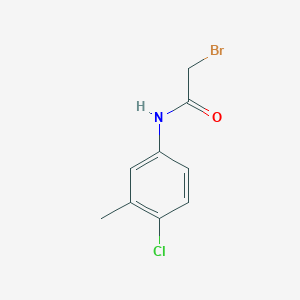
2-bromo-N-(4-chloro-3-methylphenyl)acetamide
Overview
Description
“2-bromo-N-(4-chloro-3-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrClNO. It has a molecular weight of 262.53 . This compound is used as a reagent in the synthesis of indoxyl-glycosides, which are used for monitoring glycosidase activities .
Molecular Structure Analysis
The InChI code for “2-bromo-N-(4-chloro-3-methylphenyl)acetamide” is 1S/C9H9BrClNO/c1-5-8(12-6(2)13)4-3-7(10)9(5)11/h3-4H,1-2H3,(H,12,13) and the InChI Key is KKYLGFXKQCOIOC-UHFFFAOYSA-N .Scientific Research Applications
Infrared Spectroscopy
2-bromo-N-(4-chloro-3-methylphenyl)acetamide: is used in infrared spectroscopy to study molecular vibrations and compound-solvent interactions. This compound’s spectral data can be analyzed to understand the solvent effect on carbonyl stretching vibrations, which is crucial for characterizing various solvents’ interactions with the compound .
Pharmaceutical Research
In pharmaceuticals, this compound is explored for its potential to create derivatives that can increase oxygen affinity in human hemoglobin and inhibit sickle erythrocytes. It’s also a precursor for synthesizing compounds with anti-bacterial, anti-tumor, and anti-inflammatory properties .
Chemical Synthesis
The compound serves as a reagent in chemical synthesis, particularly in reactions involving free radical bromination and nucleophilic substitution. These reactions are fundamental in creating complex molecules for various chemical applications .
Agrochemicals
In agrochemical research, 2-bromo-N-(4-chloro-3-methylphenyl)acetamide is investigated for its use in developing new pesticides and herbicides. Its structural properties may contribute to the synthesis of compounds with potential agrochemical activity .
Cosmetics Industry
The compound’s derivatives are studied for their potential use in cosmetics. Its properties might be beneficial in developing new cosmetic formulations that require stable compounds with specific organic functional groups .
Textile Industry
This compound could play a role in the textile industry, particularly in the synthesis of new dyes and pigments. Its molecular structure allows for various substitutions that can lead to a range of colors and fastness properties .
Dye Production
2-bromo-N-(4-chloro-3-methylphenyl)acetamide: is also significant in dye production. It can be used to create indoxyl-glycosides, which are vital for monitoring glycosidase activities, a process that can be applied in dyeing textiles .
Metal Coordination Chemistry
Lastly, this compound is valuable in metal coordination chemistry as a ligand. It can bind to metal ions, forming complexes that are essential in catalysis and the development of new materials .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-bromo-N-(4-chloro-3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDJMOHRSJGHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




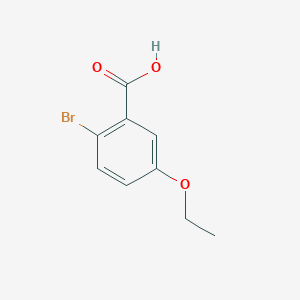
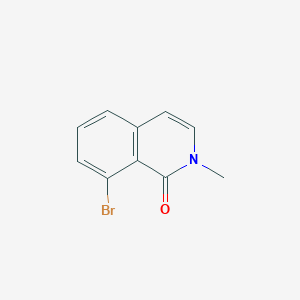

![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)

